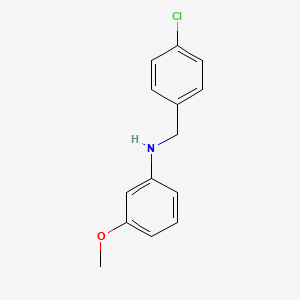
methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate is a chemical compound with the molecular formula C10H11F2NO2I It is a derivative of benzoic acid, characterized by the presence of amino, difluoroethyl, and iodo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The difluoroethyl group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a deiodinated product.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted benzoates with various functional groups.
科学的研究の応用
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl and iodo groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-amino-4-(1,1-difluoroethyl)benzoate: Lacks the iodo group, making it less reactive in certain substitution reactions.
Methyl 2-amino-4-(1,1-difluoroethyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Methyl 2-amino-4-(1,1-difluoroethyl)-5-chlorobenzoate: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodo derivative.
Uniqueness
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate is unique due to the presence of the iodo group, which enhances its reactivity in substitution reactions and its potential interactions with biological targets. This makes it a valuable compound for various research applications.
特性
分子式 |
C10H10F2INO2 |
|---|---|
分子量 |
341.09 g/mol |
IUPAC名 |
methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate |
InChI |
InChI=1S/C10H10F2INO2/c1-10(11,12)6-4-8(14)5(3-7(6)13)9(15)16-2/h3-4H,14H2,1-2H3 |
InChIキー |
SNKCYWJNJKHSDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C(=C1)N)C(=O)OC)I)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Isobutylaminomethylthieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B8296976.png)
![2,5-Furandione, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B8296982.png)



![2-Chloro-7-methyl-4-piperidinoaminothieno[3,2-d]pyrimidine](/img/structure/B8297018.png)
![3-Amino-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8297029.png)
![1-(4-Aminophenyl)-3-allyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8297037.png)
![1-(3-Phenylbenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8297051.png)


![6-Bromo-2-hydroxymethyl-3-methylbenzo[b]thiophene](/img/structure/B8297065.png)
